molecular formula C9H8O3S B144415 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide CAS No. 134996-50-2

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

Cat. No. B144415
M. Wt: 196.22 g/mol
InChI Key: GMPSGLSPNPTTHT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C9H8O3S . It has a molecular weight of 196.22 g/mol . The compound is also known by several synonyms, including Benzothiophene sulfone-2-methanol and (1,1-dioxo-1-benzothiophen-2-yl)methanol .


Synthesis Analysis

The synthesis of benzothiophene motifs, including 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .


Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide includes a benzothiophene core with a hydroxymethyl group attached to it . The compound also contains a sulfur atom, which contributes to its unique chemical properties .


Chemical Reactions Analysis

The chemical reactions involving 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide primarily involve its synthesis. As mentioned earlier, this compound can be synthesized via an electrochemical process involving the reaction of sulfonhydrazides with internal alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide include a molecular weight of 196.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 62.8 Ų .

Scientific Research Applications

1. Electrochemically-promoted synthesis

  • Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
  • Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
  • Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .

2. One-step synthesis of benzo[b]thiophenes

  • Summary of Application : This compound is synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
  • Methods of Application : The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
  • Results or Outcomes : A wide range of 3-substituted benzothiophenes were synthesized .

3. Synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides

  • Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Anti-proliferation activity

  • Summary of Application : The synthesized compounds exhibited promising anti-tumor proliferative activity .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The synthesized compounds exhibited promising anti-tumor proliferative activity (IC50: 110 μM) .

5. Synthesis of Benzothiophene Motifs

  • Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions .
  • Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
  • Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .

6. Synthesis of Chiral 2,3-Dihydro-benzo[b]thiophene 1,1-Dioxides

  • Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

7. Synthesis of Benzothiophene Motifs

  • Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions .
  • Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
  • Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .

8. Synthesis of Chiral 2,3-Dihydro-benzo[b]thiophene 1,1-Dioxides

  • Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Future Directions

The future directions for research on 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide could involve further exploration of its synthesis methods, its potential biological activities, and its applications in medicinal chemistry and materials science .

properties

IUPAC Name

(1,1-dioxo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPSGLSPNPTTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405340
Record name 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

CAS RN

134996-50-2
Record name 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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